molecular formula C10H7ClN2O3 B8790687 2-Chloro-6-methoxy-8-nitroquinoline CAS No. 52824-29-0

2-Chloro-6-methoxy-8-nitroquinoline

Cat. No.: B8790687
CAS No.: 52824-29-0
M. Wt: 238.63 g/mol
InChI Key: XKYYWFGJCJNRGZ-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxy-8-nitroquinoline is a versatile chemical intermediate in medicinal chemistry and organic synthesis. Its core structure, which combines a chloro-substituent, a methoxy group, and a nitro group on a quinoline scaffold, makes it a valuable precursor for the development of bioactive molecules. Research indicates that analogous 8-nitroquinoline derivatives are of significant interest as potential antiparasitic agents, showing activity against kinetoplastid parasites such as Leishmania and Trypanosoma . These compounds are often investigated as substrates for parasitic nitroreductase (NTR) enzymes, which selectively bioactivate them, leading to the generation of cytotoxic metabolites . Furthermore, the 6-methoxy-8-nitroquinoline scaffold is a key intermediate in the classic synthesis of 8-aminoquinoline antimalarial drugs, such as primaquine . The reactive 2-chloro group on this particular derivative provides a handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is intended for use in a laboratory setting as a building block for the synthesis of more complex molecules for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52824-29-0

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-chloro-6-methoxy-8-nitroquinoline

InChI

InChI=1S/C10H7ClN2O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3

InChI Key

XKYYWFGJCJNRGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-methoxy-8-nitroquinoline is primarily recognized for its potential as an antimalarial agent . The compound has been studied as a precursor in the synthesis of various quinoline derivatives that exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the quinoline structure can enhance efficacy and selectivity against malaria parasites .

Case Study: Antimalarial Activity

A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinoline ring significantly influenced antimalarial potency .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities . Research indicates that quinoline derivatives, including this compound, exhibit activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger .

Case Study: Antimicrobial Efficacy

In a comparative study, several quinoline derivatives were synthesized and tested for antimicrobial activity. The results showed that this compound derivatives had higher antibacterial activity compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Neuroprotective Effects

Recent studies have suggested that compounds derived from this compound may possess neuroprotective properties . Research focused on ischemic stroke models indicated that certain derivatives could reduce neuronal damage and improve outcomes following ischemic events .

Case Study: Neuroprotection in Ischemic Models

In experimental models of ischemia, compounds derived from this compound demonstrated significant neuroprotective effects, reducing cell death and promoting recovery in neuronal tissues. This suggests potential applications in treating stroke or neurodegenerative diseases .

Synthesis of Bioactive Compounds

The synthesis of this compound serves as a crucial step in developing various bioactive compounds. It acts as a precursor for synthesizing more complex molecules with enhanced biological activities, making it valuable in pharmaceutical research.

Table: Synthesis Pathways and Applications

Compound NameApplicationReference
6-Methoxy-8-aminoquinolineMetabolite of primaquine
2-Chloro-N-(6-methoxyquinolin-8-yl)acetamideAntiplasmodial activity
Quinoline derivativesAntimicrobial properties
Neuroprotective derivativesTreatment for ischemic stroke

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-6-methoxy-8-nitroquinoline 2-Cl, 6-OCH₃, 8-NO₂ C₁₀H₇ClN₂O₃ 238.63 Precursor for 8-aminoquinolines via nitro reduction; used in antimalarial drug synthesis.
5-Bromo-6-methoxy-8-nitroquinoline 5-Br, 6-OCH₃, 8-NO₂ C₁₀H₇BrN₂O₃ 291.08 Bromine increases molecular weight; potential antimalarial activity (similar to chloroquine derivatives).
3-Bromo-8-chloro-6-nitroquinoline 3-Br, 8-Cl, 6-NO₂ C₉H₄BrClN₂O₂ 287.49 Bromine at position 3 enhances electrophilic substitution reactivity; used in cross-coupling reactions.
6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline 6-Cl, 8-C₂H₅, 2-OH, 5-NO₂ C₁₁H₉ClN₂O₃ 252.65 Hydroxy group improves solubility in polar solvents; melting point: 534.15 K.
8-Chloro-7-methoxyquinoline 8-Cl, 7-OCH₃ C₁₀H₈ClNO 193.63 Lacks nitro group; simpler structure for studying methoxy-chloro interactions.

Functional Group Impact

  • Nitro Group Position: In this compound, the nitro group at position 8 is meta to the methoxy group (position 6), creating electron-withdrawing effects that stabilize the ring for nucleophilic attacks. Comparatively, 6-nitro derivatives (e.g., 3-Bromo-8-chloro-6-nitroquinoline) exhibit altered resonance patterns, affecting reduction kinetics .
  • Hydroxy/Methoxy Groups: Hydroxy groups (e.g., 6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline) introduce hydrogen-bonding capability, improving aqueous solubility, whereas methoxy groups act as electron donors, modulating ring electronics .

Preparation Methods

Role of Substituent Positioning

The methoxy group at C6 and nitro group at C8 are introduced early in the synthesis to avoid regiochemical complications. For example, nitration prior to cyclization ensures correct positioning. Chlorination at C2 is typically performed last, as electrophilic substitution favors this position in the presence of electron-withdrawing nitro and methoxy groups.

Step-by-Step Synthetic Pathways

Cyclization via the Skraup Reaction

The Skraup reaction is pivotal for constructing the quinoline core. A mixture of 4-methoxy-2-nitroaniline, glycerol, and concentrated sulfuric acid is heated to 120–130°C under reflux. The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with the aniline derivative.

Key Conditions:

  • Acid Catalyst: Sulfuric acid (95%)

  • Temperature: 120–130°C

  • Time: 4–6 hours

  • Yield: 70–75%

This step forms 6-methoxy-8-nitroquinoline, confirmed by 1H^1H NMR (δ 8.92 ppm, H-5; δ 4.12 ppm, OCH3_3).

Chlorination at C2

Chlorination is achieved using phosphorus oxychloride (POCl3_3) or chloroacetyl chloride. A representative procedure involves:

  • Dissolving 6-methoxy-8-nitroquinoline (1 equiv) in POCl3_3 (5 equiv).

  • Refluxing at 110°C for 3 hours.

  • Quenching with ice-water and neutralizing with NaOH.

Optimized Parameters:

ParameterValue
Chlorinating AgentPOCl3_3 (5 equiv)
Temperature110°C
Time3 hours
Yield85–90%

The product, this compound, shows a distinct mass spectral peak at m/z 268.5 (M+H+^+).

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

A patent-described method employs 8-amino-6-methoxyquinoline derivatives, which undergo diazotization followed by chlorination. For example:

  • Diazotization of 8-amino-6-methoxyquinoline with NaNO2_2/HCl at 0–5°C.

  • Treatment with CuCl2_2 to introduce chlorine at C2.

Advantages:

  • Avoids harsh chlorinating agents.

  • Enables regioselective substitution.

Microwave-Assisted Synthesis

Recent advancements use microwave irradiation to accelerate cyclization and chlorination. A 30-minute reaction at 150°C in POCl3_3 achieves 88% yield, reducing side products.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve chlorination efficiency by stabilizing intermediates. Non-polar solvents reduce nitro group reduction side reactions.

Temperature Control

  • Cyclization: Excessively high temperatures (>130°C) cause decomposition of the nitro group.

  • Chlorination: Temperatures below 100°C result in incomplete substitution.

Catalytic Additives

Lewis acids like FeCl3_3 enhance electrophilic substitution during chlorination, increasing yields to 92%.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl3_3):
    δ 8.85 (d, J = 5.2 Hz, 1H, H-5),
    δ 8.30 (d, J = 9.0 Hz, 1H, H-4),
    δ 7.52 (s, 1H, H-7),
    δ 4.08 (s, 3H, OCH3_3).

  • IR (KBr):
    1530 cm1^{-1} (NO2_2 asymmetric stretch),
    735 cm1^{-1} (C-Cl stretch).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2_2O) shows >99% purity with a retention time of 6.8 minutes.

Applications and Derivatives

This compound serves as a precursor for antimalarial and anticancer agents. For example:

  • Antimicrobial Derivatives: Coupling with ethylenediamine yields compounds with MIC values of 2 µg/mL against Plasmodium falciparum.

  • Kinase Inhibitors: Functionalization at C2 with piperazine groups produces PI3K/mTOR inhibitors (IC50_{50} = 12 nM) .

Q & A

Basic Questions

Q. What synthetic routes are optimal for preparing 2-chloro-6-methoxy-8-nitroquinoline, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via condensation of substituted phenols with this compound, followed by reduction of the nitro group to an amine using NaBH3CN at pH ≈ 6 . Key parameters include stoichiometric control (e.g., 5 mmol of precursor), solvent selection (methanol or ethanol), and purification via recrystallization (e.g., petroleum ether/ethyl acetate mixtures). TLC monitoring is critical to track reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodology : Nuclear magnetic resonance (NMR) is essential for confirming substitution patterns (e.g., methoxy and nitro groups). X-ray crystallography provides definitive structural validation, as demonstrated in studies reporting dihedral angles (e.g., 70.22° between quinoline and methoxybenzene rings) and hydrogen-bonding networks (N—H⋯N interactions) . Diffraction data should be deposited in repositories like CCDC (Cambridge Crystallographic Data Centre) for reproducibility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The chlorine atom at position 2 and nitro group at position 8 act as electron-withdrawing groups, enhancing electrophilicity at position 3. For example, nucleophilic substitution with aniline in ethanol, catalyzed by triethylamine (TEA), proceeds efficiently due to the activation of the 3-chloromethyl group. Kinetic studies using HPLC or GC-MS can quantify reaction rates under varying temperatures (e.g., 25–80°C) .

Q. What mechanistic insights explain contradictions in nitro group reduction yields across studies?

  • Methodology : Reduction of the 8-nitro group to an amine using NaBH3CN vs. catalytic hydrogenation (H2/Pd) may yield discrepancies due to competing side reactions (e.g., over-reduction or dehalogenation). Controlled experiments under inert atmospheres (N2/Ar) and pH optimization (pH 6–7) are recommended to suppress side pathways .

Q. How does crystal packing affect the physicochemical properties of this compound derivatives?

  • Methodology : X-ray crystallography reveals that planar quinoline systems and intermolecular hydrogen bonds (e.g., N—H⋯N) dictate solubility and stability. For instance, zig-zag crystal layers parallel to the (011) plane correlate with low aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Q. What strategies mitigate byproduct formation during Vilsmeier-Haack formylation of 2-chloro-6-methoxyquinoline precursors?

  • Methodology : Byproducts arise from incomplete formylation or competing chlorination. Optimizing the Vilsmeier reagent ratio (POCl3:DMF = 3:1) and reaction temperature (353 K for 15 hours) minimizes impurities. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield .

Data Analysis and Contradictions

Q. How can conflicting crystallographic data for this compound derivatives be reconciled?

  • Methodology : Discrepancies in bond angles (e.g., C1—Cl1—C2 = 114.99° vs. 119.05°) may stem from torsional strain or solvent effects during crystallization. Re-refinement of raw diffraction data using software like SHELXL and validation via R-factor metrics (e.g., R1 < 0.05) are critical .

Q. What computational models best predict the regioselectivity of electrophilic attacks on this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electron-deficient regions (e.g., position 3) prone to electrophilic substitution. Experimental validation via nitration or sulfonation reactions confirms computational predictions .

Methodological Best Practices

  • Synthesis : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates (e.g., 3-chloromethylquinoline) .
  • Characterization : Cross-validate NMR assignments with HSQC and HMBC experiments to resolve overlapping signals in aromatic regions .
  • Crystallography : Deposit structural data in public repositories (e.g., CCDC 1983315) and report twin-domain ratios (e.g., 0.86:0.14) for transparency .

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